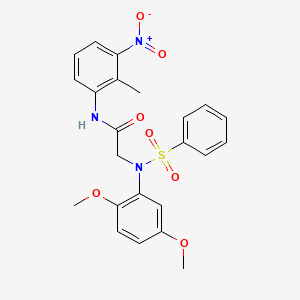![molecular formula C20H20N2O3S B4849117 N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B4849117.png)
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide
Vue d'ensemble
Description
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide, also known as MNSNG, is a small molecule that has attracted significant attention in the scientific community due to its potential use as a therapeutic agent. MNSNG belongs to a class of compounds known as glycine transport inhibitors, which have been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide involves its ability to inhibit glycine transporters. Glycine transporters are responsible for removing glycine from the synapse, which is important for regulating neuronal function. By inhibiting glycine transporters, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide increases the levels of glycine in the synapse, which can have a range of effects on neuronal function. These effects include increased NMDA receptor activity, increased GABA receptor activity, and decreased glutamate release.
Biochemical and Physiological Effects:
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide has been shown to have a range of biochemical and physiological effects. One of the most significant effects is its ability to increase the levels of glycine in the synapse. This can lead to increased NMDA receptor activity, which is important for learning and memory. N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide has also been shown to increase GABA receptor activity, which can have a calming effect on the brain. Finally, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide has been shown to decrease glutamate release, which can reduce excitotoxicity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide in lab experiments is that it is a highly specific glycine transporter inhibitor. This means that it can be used to study the effects of glycine transporter inhibition without affecting other neurotransmitter systems. However, one limitation of using N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide is that it is a relatively new compound, and there is still much to be learned about its effects on neuronal function.
Orientations Futures
There are many potential future directions for research on N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide. One area of research could focus on the compound's potential use as a therapeutic agent for neurological disorders such as schizophrenia and Alzheimer's disease. Another area of research could focus on the compound's effects on neuronal plasticity and learning and memory. Finally, future research could explore the potential use of N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide in combination with other therapeutic agents to enhance its effects on neuronal function.
Applications De Recherche Scientifique
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. One area of research has focused on the compound's ability to inhibit glycine transporters. Glycine is an important neurotransmitter in the central nervous system, and glycine transporters are responsible for regulating the levels of glycine in the synapse. By inhibiting glycine transporters, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide has been shown to increase the levels of glycine in the synapse, which can have a range of effects on neuronal function.
Propriétés
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-15-7-11-19(12-8-15)26(24,25)22(2)14-20(23)21-18-10-9-16-5-3-4-6-17(16)13-18/h3-13H,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWPNGMFMHQUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4849035.png)
![ethyl 4-{3-[(1-ethynylcyclohexyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B4849040.png)

amine dihydrochloride](/img/structure/B4849050.png)
![N-(2,6-dimethylphenyl)-2-(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B4849063.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4849069.png)

![1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4849096.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4849097.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4849102.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4849108.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4849114.png)

